![molecular formula C20H17FN2O3S2 B2812380 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955650-95-0](/img/structure/B2812380.png)
2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Description
2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
A study by Gelbrich, Haddow, and Griesser (2011) on a related compound, gliquidone, highlights the importance of intramolecular and intermolecular hydrogen bonding in defining the molecular conformation and properties of sulfonamide derivatives. These insights can be crucial for understanding the physicochemical properties and potential interactions of similar compounds within biological systems or material science applications (Gelbrich, Haddow, & Griesser, 2011).
Fluorophore Development for Zinc Detection
Kimber et al. (2001) described the synthesis and analysis of fluorophores for zinc(II) detection, emphasizing the role of structural analogs in enhancing fluorescence characteristics. This research underscores the potential of similar sulfonamide derivatives in developing sensitive and selective probes for metal ions in various biological and environmental contexts (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).
Intramolecular Cyclization Reactions
Research by Ichikawa, Sakoda, Moriyama, and Wada (2006) on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution highlights a methodological approach that could be relevant for synthesizing and modifying compounds like 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide. Such reactions are key for creating diverse molecular architectures with potential pharmaceutical applications (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Carbonic Anhydrase Inhibition
A novel series of benzenesulfonamides designed by Bruno et al. (2017) for selective inhibition of human carbonic anhydrases demonstrates the pharmaceutical relevance of sulfonamide derivatives in targeting enzyme isoforms. This research indicates the potential for designing inhibitors with improved selectivity and efficacy for therapeutic purposes, aligning with studies on compounds like 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (Bruno et al., 2017).
properties
IUPAC Name |
2-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWABGKLFJPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
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